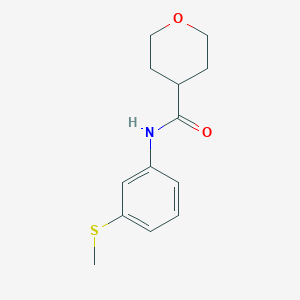

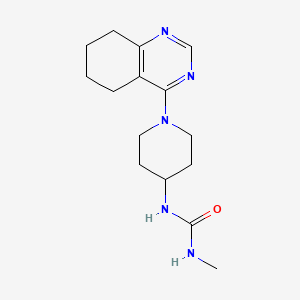

![molecular formula C17H22N4O B2708295 3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034265-76-2](/img/structure/B2708295.png)

3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

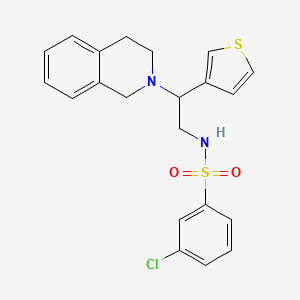

The compound “3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It’s part of a series of compounds that have been studied for their potential as Core Protein Allosteric Modulators (CpAMs) for the inhibition of Hepatitis B Virus .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It’s known that these compounds can effectively inhibit a broad range of nucleos(t)ide-resistant Hepatitis B Virus variants .Applications De Recherche Scientifique

Novel Heterocyclic Compound Synthesis

Synthesis of Pyrazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyrimidine Derivatives : Incorporating thiazolo[3,2-a]benzimidazole moieties, these derivatives were synthesized and demonstrated moderate antibacterial and antifungal effects. The process involves reactions of dimethylamino-substituted enaminones with various nucleophiles, showcasing the compound's utility in generating biologically active heterocycles (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Generation of Structurally Diverse Libraries : Utilizing a ketonic Mannich base derived from acetylthiophene, a wide array of dithiocarbamates, thioethers, and various N- and C-alkylated compounds were synthesized. This illustrates the compound's versatility as a precursor for synthesizing a structurally diverse chemical library, with potential implications in drug discovery and materials science (Roman, 2013).

Antimicrobial and Antifungal Activities

- Synthesis of Pyrazole and Pyridine Derivatives : Compounds derived from the reaction of dimethylaminomethylene-substituted heterocycles demonstrated significant antioxidant, antitumor, and antimicrobial activities. This underscores the therapeutic potential of these compounds in treating infections and cancer (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Supramolecular Chemistry and Material Science

- Formation of Multi-component Molecular Solids : The interaction of tetrafluoroterephthalic acid with a series of N-containing heterocycles, including pyrazines and pyrimidines, resulted in novel crystals. These structures are stabilized by strong hydrogen bonds and weak intermolecular interactions, highlighting the potential use of similar compounds in the design of advanced materials with specific supramolecular architectures (Wang, Hu, Wang, Liu, & Huang, 2014).

Antitumor Activities

- Synthesis of Benzothiazole- and Benzimidazole-Based Heterocycles : Demonstrating the utility of enaminosulfones as building blocks, novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized. These compounds, showing high antifungal and antibacterial activities, underline the compound's significance in developing new therapeutic agents (Dawood, 2005).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(dimethylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-20(2)15-7-5-6-13(10-15)17(22)18-11-14-12-19-21-9-4-3-8-16(14)21/h5-7,10,12H,3-4,8-9,11H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFZGBBHONPBJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=C3CCCCN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

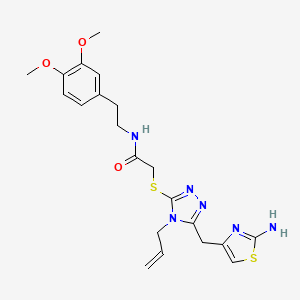

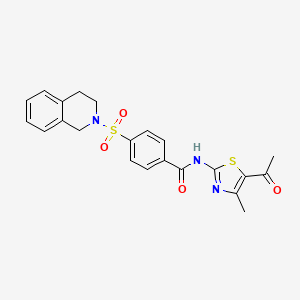

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2708212.png)

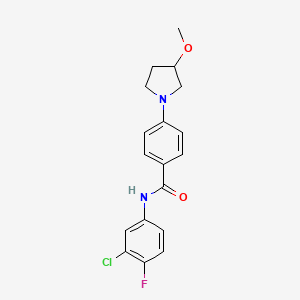

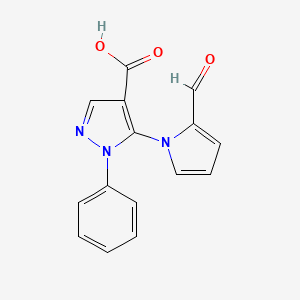

![1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2708215.png)

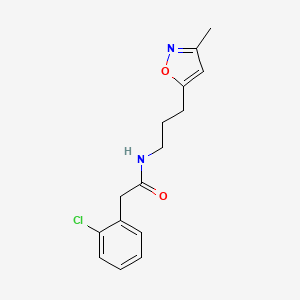

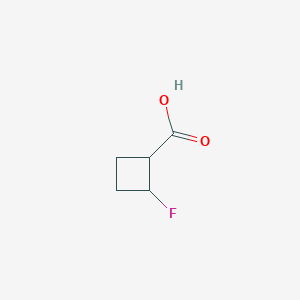

![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708224.png)

![1-[2-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2708231.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2708234.png)